molecular formula C5H11N B1581762 Cyclobutylmethylamine CAS No. 4415-83-2

Cyclobutylmethylamine

Cat. No. B1581762
CAS RN: 4415-83-2
M. Wt: 85.15 g/mol
InChI Key: LQNHRNOPWKZUSN-UHFFFAOYSA-N
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Description

Cyclobutylmethylamine is a chemical compound with the empirical formula C5H11N . It is a solid substance and is used in early discovery research .


Synthesis Analysis

The synthesis of amines like Cyclobutylmethylamine can be achieved through various methods. Some of these include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, and alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide .


Molecular Structure Analysis

The molecular weight of Cyclobutylmethylamine is 85.15 . The SMILES string representation of its structure is CNC1CCC1 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Cyclobutylmethylamine and its derivatives have been significantly influential in the field of drug design due to their unique four-membered ring structure. This structure is not only a useful intermediate for synthesizing biomedical candidate materials but also an indispensable framework for drug design and application. Cyclobutyl drugs are divided into various therapeutic categories, including tumor and cancer drugs, nervous system drugs, analgesics, antiviral drugs, and gastrointestinal drugs. Remarkably, platinum-based anticancer drugs containing cyclobutyl fragments have been successful in cancer treatment, highlighting the potential for the development of more cyclobutyl drugs (Ren, Pan, Zhang, & Rao, 2022).

Antiviral Applications

Cyclobutylmethylamine derivatives have shown promise in antiviral applications. For instance, compounds like SQ 34,514, a nucleoside with a cyclobutylmethylamine structure, have demonstrated efficacy in treating herpesvirus infections in mice, comparing favorably with other antiviral drugs such as acyclovir and ganciclovir. This suggests potential value for cyclobutylmethylamine derivatives in treating human herpesvirus and cytomegalovirus infections (Braitman et al., 1991).

Anticancer Research

Research on cyclobutane-containing alkaloids, including derivatives of cyclobutylmethylamine, has revealed more than 210 compounds with antimicrobial, antibacterial, anticancer, and other activities. These compounds originate from terrestrial and marine species, showcasing a wide range of potential applications in cancer therapy and other medical treatments (Dembitsky, 2007).

Radioprotection Research

Stereostructure-activity studies of cyclobutylamine analogs have been conducted to understand their radioprotective properties. These studies involve analyzing their ability to chemically reduce free radicals, protect against DNA damage, and shield cells and organisms from the lethal effects of ionizing radiation. Such research provides insights into the molecular mechanisms of radioprotection and potential applications in medical and emergency scenarios (Hart & Gibson, 1975).

properties

IUPAC Name

cyclobutylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c6-4-5-2-1-3-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNHRNOPWKZUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328376
Record name cyclobutylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutylmethanamine

CAS RN

4415-83-2
Record name Cyclobutanemethanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cyclobutylmethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOBUTYLMETHYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(Aminomethyl)cyclobutane was prepared by lithium aluminum hydride reduction of cyclobutanecarboxamide according to the procedure of Shatkina, T. N.: Reutov, O. A., Dokl. Akad. Nauk. SSSR. (1975) 219:1148 [Chem. Abs. 82: 139453m]. Cyclobutanecarboxamide was prepared as follows: a solution of commercially available cyclobutanecarboxylic acid chloride (10 g) in ethyl ether (500 ml) was stirred at 0° while ammonia gas was introduced, resulting in a white precipitate. This material was collected by filtration and redissolved in 50 ml of ethanol/water (4:1, v/v). This solution was applied to a column containing 75 grams of AG 1-X8 ion exchange resin (hydroxide ion form) (obtained from Bio-Rad Company), and elution was continued with ethanol (1 liter). Evaporation of the eluate provided a quantitative yield (8.36 g) of cyclobutanecarboxamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
C Marquez, WM Nau - Angewandte Chemie International …, 2001 - Wiley Online Library
… The observed maximum in the binding constants (K) for the medium-sized cyclobutylmethylamine reveals an interplay between stabilizing and repulsive van der Waals interactions …
Number of citations: 231 onlinelibrary.wiley.com
H Fujii, K Okada, M Ishihara, S Hanamura, Y Osa… - Tetrahedron, 2009 - Elsevier
Reduction of cyclopropylmethylamines proceeded under mild reaction conditions in the presence of platinum (IV) oxide catalyst and hydrobromic acid at rt, providing isobutylamines …
Number of citations: 8 www.sciencedirect.com
JE Hatt, JH Shepich, MN Clemons, EC Bornowski… - Organic …, 2023 - ACS Publications
… In conclusion, we have developed a new method for the preparation of medicinally relevant cyclobutylmethylamine derivatives by the coupling of 1,5-dienyl triflates with amines. These …
Number of citations: 2 pubs.acs.org
Z Zhuang, JQ Yu - Journal of the American Chemical Society, 2020 - ACS Publications
Prized for their ability to reliably forge stereocenters with precise regiocontrol from simple and abundant starting materials, substrate-directable enantioselective reactions are widely …
Number of citations: 71 pubs.acs.org
ER Buchman, DR Howton - Journal of the American Chemical …, 1948 - ACS Publications
The reaction of a,/3-dichloropropionaldehyde with phenylmagnesium bromide,«-hexylmagnesium bromide, cyclohexylmagnesium bromide,/3-phenylethylmagnesium bromide and ben-…
Number of citations: 20 pubs.acs.org
PEJ Sanderson, KJ Cutrona, KL Savage… - Bioorganic & medicinal …, 2003 - Elsevier
We describe a series of highly potent and efficacious thrombin inhibitors based on a 3-amino-4-sulfonylpyridinone acetamide template. The functionally dense sulfonyl group stabilizes …
Number of citations: 18 www.sciencedirect.com
J Diamond, WF Bruce, FT Tyson - The Journal of Organic …, 1965 - ACS Publications
The preparation of hexahydro-l-methyl-4-phenyl-4-acetoxyazepine has been accomplished by the lead tetra-acetate acetoxylation of hexahydro-l-methyl-4-phenylazepine. Three other …
Number of citations: 9 pubs.acs.org
L Niu, L Zhao, D Li, Q Chen, M Zhang, J Luan… - Science China …, 2023 - Springer
The low-dimensional organic-inorganic halide perovskites with self-trapped exciton emission have promising prospects for single-phase white-light emitters. However, so far, these …
Number of citations: 2 link.springer.com
FYT Leung - 1964 - open.library.ubc.ca
Two series of cycloalkyl analogues of Antergan have been synthesized and analyzed. The compounds of the first series have the basic structure of N, N-dimethyl-N¹-phenyl-N¹-(…
Number of citations: 3 open.library.ubc.ca
RA Olofson, JP Pepe - Tetrahedron Letters, 1977 - Elsevier
… Reduction of the amide (l3) to a cyclobutylmethylamine was achieved by reaction with excess LAH in THF. The amino ketal (14) was not isolated but hydrolyzed during acid workup to …
Number of citations: 20 www.sciencedirect.com

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